
CAY10444
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Cerebral Ischemia
CAY10444 has been extensively studied for its neuroprotective properties in models of cerebral ischemia. Research indicates that inhibition of S1PR3 using this compound significantly reduces infarct volume and neuronal damage following transient middle cerebral artery occlusion (tMCAO) in mice. Key findings from studies include:
- Reduction of Infarct Volume : Administration of this compound resulted in a significant decrease in the volume of cerebral infarction compared to control groups. Specifically, TTC staining showed reduced infarction areas, indicating improved neuronal survival .
- Microglial Activation : The treatment with this compound led to decreased microglial proliferation and M1 polarization, which are associated with neuroinflammation following ischemic events. This suggests that S1PR3 antagonism may mitigate inflammatory responses that exacerbate neuronal damage .
Blood-Brain Barrier Integrity
This compound has also demonstrated potential in maintaining blood-brain barrier (BBB) integrity. In studies involving intracerebral hemorrhage (ICH), this compound administration was linked to:
- Improved BBB Function : The antagonist reduced brain edema and improved behavioral outcomes by modulating the S1PR3-CCL2-p38 MAPK signaling pathway. This modulation resulted in decreased expression of inflammatory markers such as ICAM-1 and increased ZO-1 expression, which is crucial for tight junction integrity .
- Neuroinflammatory Response : The drug effectively attenuated early inflammatory responses post-ICH, highlighting its role as a neuroprotective agent against secondary brain injury by inhibiting microglial activation .
Implications in Behavioral Studies
Recent studies have explored the effects of this compound on behavior, particularly concerning anxiety and social interaction:
- Behavioral Modulation : Research indicates that this compound can influence sociability and anxiety-like behaviors in animal models. The antagonist was found to reduce social interaction and increase fear responses, suggesting that S1PR3 plays a role in modulating emotional and social behaviors .
- Neuronal Activity : Increases in neuronal activity markers were observed in regions such as the amygdala following treatment with this compound, indicating potential mechanisms through which S1PR3 influences behavior .
Summary of Findings
The following table summarizes key findings related to the applications of this compound across various studies:
Mecanismo De Acción
CAY10444 ejerce sus efectos uniéndose selectivamente al receptor S1P3, inhibiendo así la capacidad del receptor para movilizar calcio en respuesta a la esfingosina-1-fosfato. Esta inhibición interrumpe las vías de señalización aguas abajo que dependen de la afluencia de calcio, afectando procesos como la migración y proliferación celular .
Compuestos Similares:
JTE-013: Otro antagonista de los receptores de esfingosina-1-fosfato, que se dirige específicamente a S1P2.
VPC23019: Un presunto antagonista de los receptores S1P1 y S1P3.
Comparación: this compound es único en su selectividad para el receptor S1P3, mientras que compuestos como JTE-013 y VPC23019 tienen especificidades de receptor más amplias o diferentes. Esta selectividad hace que this compound sea una herramienta valiosa para estudiar los roles específicos de S1P3 en varios procesos biológicos .
Análisis Bioquímico
Biochemical Properties
CAY10444 plays a significant role in biochemical reactions, particularly those involving the S1P3 receptor. It has been found to inhibit S1P-induced calcium mobilization in CHO cells expressing human S1P3 . This interaction with the S1P3 receptor suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the cell, influencing their function and activity.
Cellular Effects
This compound has been shown to have notable effects on various types of cells and cellular processes. For instance, it inhibits S1P-induced growth and migration of MH7A rheumatoid fibroblast-like synoviocyte cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the S1P3 receptor. It inhibits S1P-induced calcium mobilization in cells expressing this receptor . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study involving transient middle cerebral artery occlusion/reperfusion (tMCAO), a mouse model of transient focal cerebral ischemia, inhibiting S1P3 immediately after reperfusion with this compound significantly reduced tMCAO-induced brain infarction, neurological deficit, and neurodegeneration .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study involving a mouse model of transient focal cerebral ischemia, it was found that the lowest dose of this compound (0.1 mg/kg) was not effective, but 0.2 and 0.5 mg/kg were effective in attenuating the brain infarction .
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate (S1P) signaling pathway, interacting with the S1P3 receptor . This interaction can influence metabolic flux or metabolite levels within the cell.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de CAY10444 implica la formación del anillo tiazolidina y la unión de la cadena undecílica. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se publican ampliamente. Los métodos generales para sintetizar derivados de tiazolidina generalmente involucran la reacción de un aminoácido con un tiol y un aldehído o cetona en condiciones ácidas o básicas.
Métodos de Producción Industrial: Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible.
Análisis De Reacciones Químicas
Tipos de Reacciones: CAY10444 principalmente experimenta interacciones con moléculas biológicas en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Su principal actividad es como un antagonista del receptor S1P3, donde inhibe la movilización de calcio.
Reactivos y Condiciones Comunes: El compuesto se utiliza en ensayos biológicos con reactivos como el dimetilsulfóxido (DMSO) para la solubilización. Se prueba en condiciones que imitan ambientes fisiológicos, como en medios de cultivo celular.
Principales Productos Formados: El resultado principal de la actividad de this compound es la inhibición de la movilización de calcio en células que expresan el receptor S1P3. Esta inhibición afecta varias vías de señalización aguas abajo .
Comparación Con Compuestos Similares
JTE-013: Another antagonist of sphingosine-1-phosphate receptors, specifically targeting S1P2.
VPC23019: A putative antagonist of S1P1 and S1P3 receptors.
Comparison: CAY10444 is unique in its selectivity for the S1P3 receptor, whereas compounds like JTE-013 and VPC23019 have broader or different receptor specificities. This selectivity makes this compound a valuable tool for studying the specific roles of S1P3 in various biological processes .
Actividad Biológica
CAY10444 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1PR3), which has garnered attention for its role in various biological processes, particularly in the context of neurobiology and inflammation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.
This compound functions primarily by inhibiting S1PR3, a G-protein coupled receptor involved in multiple physiological functions including immune response regulation and neuronal activity modulation. The blockade of S1PR3 by this compound has been shown to influence several biological pathways:
- Neuronal Activity : In mouse models, this compound treatment resulted in increased neuronal activity markers in the amygdala, suggesting its role in modulating anxiety-like behaviors and sociability .
- Inflammation : this compound has been implicated in reducing hyperglycemia-related liver injury by attenuating inflammatory responses and promoting M2 macrophage polarization .
Case Studies
- Sociability and Anxiety : A study demonstrated that this compound administration led to decreased sociability and increased anxiety-like behavior in female mice. This was associated with heightened neuronal activity in the amygdala .
- Liver Ischemia/Reperfusion Injury : Research indicated that this compound alleviated liver injury in diabetic mice subjected to ischemia/reperfusion (IR). The antagonist reduced pro-inflammatory cytokine levels (TNF-α, IL-6) while enhancing anti-inflammatory cytokine (IL-10) expression .
- Cerebral Ischemia : In models of cerebral ischemia, this compound administration resulted in decreased microglial activation and improved neuronal survival post-reperfusion, indicating its neuroprotective properties .
Table 1: Effects of this compound on Neuronal Activity Markers
Treatment | Neuronal Activity Markers (cFos IR Cells) | Sociability Behavior | Anxiety-like Behavior |
---|---|---|---|
Vehicle Control | Low | High | Low |
This compound | High | Low | High |
Data from experiments showing the impact of this compound on neuronal activity and behavior in mice .
Table 2: Inflammatory Cytokine Levels Post-Treatment with this compound
Cytokine | Diabetic Mice (Untreated) | Diabetic Mice (this compound) |
---|---|---|
TNF-α | High | Moderate |
IL-6 | High | Low |
IL-10 | Low | High |
Results indicating the modulation of inflammatory cytokines following treatment with this compound in diabetic mice .
Propiedades
IUPAC Name |
(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1NC(CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369453 | |
Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298186-80-8 | |
Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CAY10444 is widely recognized as a selective antagonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , , , , , , , , , , , , , ] As an antagonist, this compound binds to S1PR3 and blocks the binding of its natural ligand, sphingosine-1-phosphate (S1P). This prevents the activation of downstream signaling pathways normally triggered by S1P. [, , , , , , , , , , , , , , ]
ANone: By antagonizing S1PR3, this compound can inhibit various cellular processes usually mediated by S1P, including:
- Reduced inflammation: this compound has been shown to attenuate inflammatory responses in several models, including liver ischemia-reperfusion injury [], acute inflammation [], and microglial activation []. It achieves this by interfering with S1P-mediated signaling pathways that regulate cytokine and chemokine production. [, , ]
- Modulation of cell survival and apoptosis: this compound has been reported to protect against cell death in models of cardiac injury [] and spinal cord injury []. Conversely, it has also been shown to reverse the anti-apoptotic effects of S1P in endothelial progenitor cells. [] These contrasting effects highlight the complex role of S1PR3 in cell survival depending on the specific cell type and context. [, , ]
- Impact on cell migration and angiogenesis: Studies have shown that this compound can inhibit cell migration and angiogenesis, processes often dysregulated in diseases like cancer. [, ] By blocking S1PR3, this compound interferes with S1P-mediated signaling pathways that control cell motility and blood vessel formation. [, ]
A: While this compound is primarily known for its selectivity towards S1PR3, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, one study observed that this compound, along with other purportedly selective S1P receptor antagonists, inhibited S1P-induced vasoconstriction in mice lacking the S1P2 receptor. [] This suggests a potential interaction with other S1P receptor subtypes or alternative signaling pathways.
ANone: this compound, also known as 2-Undecyl-thiazolidine-4-carboxylic acid, has the following structural characteristics:
ANone: While the provided research doesn't delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that even small modifications to a molecule's structure can significantly impact its binding affinity, selectivity, and ultimately, its biological activity. Future research focusing on synthesizing and evaluating this compound analogs with defined structural variations could shed light on the key molecular features responsible for its S1PR3 antagonism and potentially guide the development of more potent and selective inhibitors.
ANone: Researchers have employed various animal models to investigate the effects of this compound in different disease contexts. These include:
- Mouse models of liver ischemia-reperfusion injury: this compound has demonstrated a protective effect in these models, reducing liver damage and inflammatory responses. []
- Mouse models of acute inflammation: In these studies, this compound inhibited cell chemotaxis and inflammatory mediator release. []
- Mouse models of trauma-induced neuropathic pain: Intrathecal administration of this compound was found to abolish the antinociceptive effects of FTY720, a non-selective S1P receptor agonist, highlighting the involvement of S1PR3 in pain modulation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.